4-[(mesityloxy)acetyl]morpholine
Description
4-[(Mesityloxy)acetyl]morpholine is a morpholine derivative characterized by a mesityloxy (2,4,6-trimethylphenoxy) group attached to an acetylated morpholine ring. The mesityloxy group introduces steric bulk and electron-donating methyl groups, which influence solubility, reactivity, and biological interactions. Below, we compare it with structurally related compounds to highlight its unique features.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(2,4,6-trimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-8-12(2)15(13(3)9-11)19-10-14(17)16-4-6-18-7-5-16/h8-9H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXBEARTNXLGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogenated Acetyl Morpholines
Example Compounds :
- 4-(Bromoacetyl)morpholine (CAS 40299-87-4)
- 4-(Chloroacetyl)morpholine
| Property | 4-[(Mesityloxy)acetyl]morpholine (Inferred) | 4-(Bromoacetyl)morpholine |
|---|---|---|
| Substituent | Mesityloxy (bulky, electron-rich) | Bromoacetyl (reactive halogen) |
| Reactivity | Steric hindrance reduces nucleophilic substitution | High reactivity in SN2 reactions |
| Biological Activity | Enhanced binding due to steric effects | Used as alkylating agents |
Key Differences :
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher reactivity in substitution reactions compared to the mesityloxy variant, which is less reactive due to steric hindrance .
Aromatic Substituted Morpholines
Example Compounds :
- 4-[(3-Nitro-phenyl)-acetyl]-morpholine (CAS 19281-20-0)
- Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- (CAS 148183-90-8)
Key Differences :
Alkoxy and Phenoxy Derivatives
Example Compounds :
- 4-[6-(4-Methoxyphenoxy)hexyl]morpholine
- 4-(Butoxymethyl)morpholine (CAS 5625-84-3)
| Property | This compound | 4-[6-(4-Methoxyphenoxy)hexyl]morpholine | 4-(Butoxymethyl)morpholine |
|---|---|---|---|
| Substituent Chain | Acetyl-linked mesityloxy | Hexyl-linked methoxyphenoxy | Butoxymethyl |
| Solubility | Moderate (bulk limits solubility) | High (methoxy enhances polarity) | Moderate |
| Applications | Receptor studies | Drug development, material science | Solvent, catalyst |
Key Differences :
- Long-chain alkoxy derivatives (e.g., hexyl) improve solubility and pharmacokinetics , whereas the mesityloxy group’s bulk may prioritize target specificity over solubility.
Heterocyclic and Sulfur-Containing Derivatives
Example Compounds :
- 4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine (CAS 13611-85-3)
- 4-(Azidoacetyl)morpholine
| Property | This compound | 4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine | 4-(Azidoacetyl)morpholine |
|---|---|---|---|
| Functional Group | Phenoxyacetyl | Thioacetyl-phenothiazine | Azidoacetyl |
| Reactivity | Stable under physiological conditions | Photoreactive (phenothiazine moiety) | Click chemistry applications |
| Biological Role | Ligand-receptor interactions | Antipsychotic potential | Biomolecule tagging |
Key Differences :
- Sulfur-containing derivatives (e.g., thioacetyl) exhibit unique photochemical properties , while azidoacetyl derivatives are tailored for bioorthogonal chemistry .
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